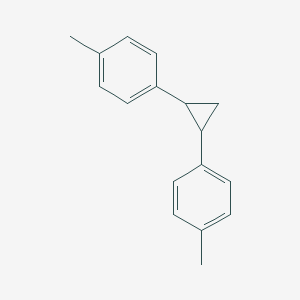![molecular formula C21H20NOP B14301361 1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one CAS No. 114196-60-0](/img/structure/B14301361.png)
1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one is a chemical compound with the molecular formula C21H19OP It is known for its unique structure, which includes a triphenylphosphoranylidene group attached to a propan-2-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one typically involves the reaction of triphenylphosphine with an appropriate carbonyl compound. One common method is the Wittig reaction, where triphenylphosphine reacts with a carbonyl compound in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structures .
Aplicaciones Científicas De Investigación
1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound interacts with other molecules through its reactive phosphorus center .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-[(Triphenyl-lambda~5~-phosphanylidene)amino]propan-2-one include:
1-Triphenylphosphoranylidene-2-propanone: Shares a similar structure but differs in the position of the phosphoranylidene group.
(2-Oxopropylidene)triphenylphosphorane: Another related compound with a similar phosphorus-containing group.
Uniqueness
What sets this compound apart is its specific arrangement of the triphenylphosphoranylidene group and the propan-2-one backbone. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
114196-60-0 |
|---|---|
Fórmula molecular |
C21H20NOP |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
1-[(triphenyl-λ5-phosphanylidene)amino]propan-2-one |
InChI |
InChI=1S/C21H20NOP/c1-18(23)17-22-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16H,17H2,1H3 |
Clave InChI |
PPCBEQYCCWUFMS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CN=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



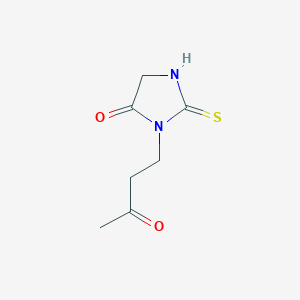
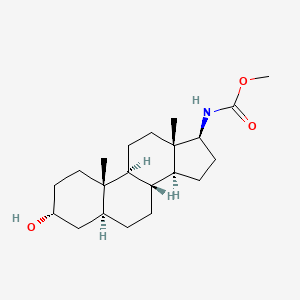
![2-[2-(Ethylamino)benzamido]benzoic acid](/img/structure/B14301294.png)
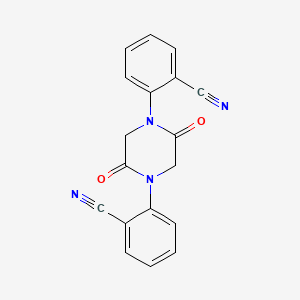
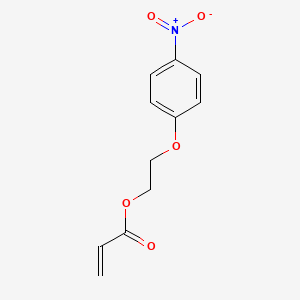
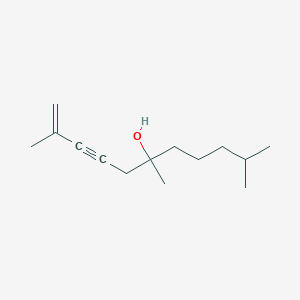
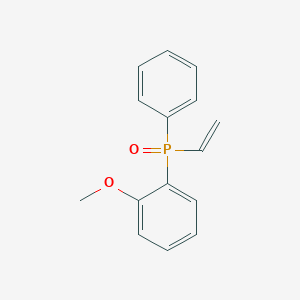
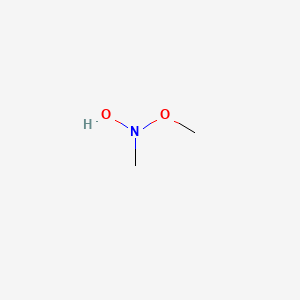

![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14301340.png)
![[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14301347.png)
